![molecular formula C22H25Cl2N3O2 B3009402 2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide CAS No. 548438-13-7](/img/structure/B3009402.png)
2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide" is a chemical entity that appears to be structurally related to various pharmacologically active compounds. The related structures have been studied for their affinity and selectivity towards different biological receptors, such as dopamine D(4) and D(2) receptors, serotonin 5-HT(1A) receptors, and adrenergic alpha(1) receptors . Additionally, similar compounds have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents . The compound may share some of these biological activities due to structural similarities.
Synthesis Analysis
The synthesis of related compounds involves structural modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring . Another synthesis approach for similar compounds includes the use of the Williamson reaction and aminolysis, as described for the preparation of piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray powder diffraction, which provides information on the 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters . This technique could be employed to determine the crystal structure of the compound , which would be essential for understanding its physical properties and potential biological interactions.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have not been explicitly detailed in the provided papers. However, the synthesis methods mentioned suggest that reactions such as amide bond formation, alkyl chain elongation, and aminolysis are relevant . These reactions are crucial for the modification of the compound's structure, which can significantly impact its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, the introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring have been shown to enhance the anti-AChE activity . Additionally, the pharmacological and toxicological characterization of similar compounds includes predictions of toxicity using software like ACD/ToxSuite and in vivo evaluations using brine shrimp larvae and mice . These methods could be applied to assess the safety profile of "this compound".
科学的研究の応用
Antihistamine Applications
Cetirizine, a compound structurally related to the one , is a piperazine antihistamine. It's a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Antibacterial Potential
N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for antibacterial potentials. One such compound showed significant activity against various bacterial strains (Iqbal et al., 2017).
Antimicrobial and Anticancer Activities
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives displayed significant antimicrobial activity and potential anticancer activity. Molecular docking studies also suggested their potential as lead compounds for anticancer drug design (Mehta et al., 2019).
Pesticidal Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally similar to the compound , have been characterized for potential use as pesticides. Their physicochemical properties were analyzed, providing insights into their potential pesticidal applications (Olszewska et al., 2011).
Neuroprotective and Antiviral Effects
A novel anilidoquinoline derivative structurally related to the compound demonstrated significant antiviral and antiapoptotic effects, offering potential therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-19-5-1-17(2-6-19)15-21(28)25-9-10-26-11-13-27(14-12-26)22(29)16-18-3-7-20(24)8-4-18/h1-8H,9-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMSEIXPZNJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


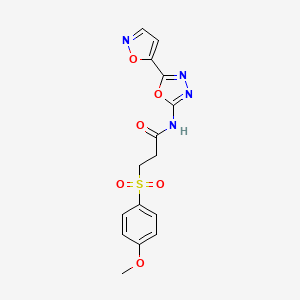
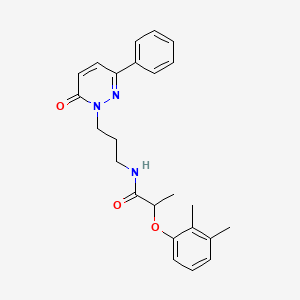
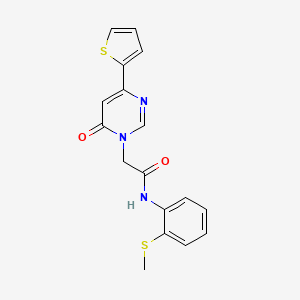


![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
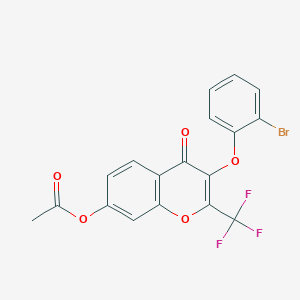
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
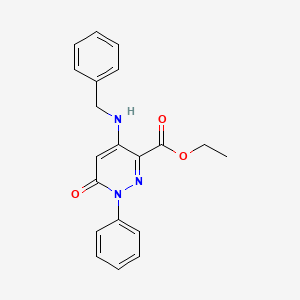
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)
![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)
